(4-(Methylsulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone (4-(Methylsulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448134-46-0
VCID: VC6134472
InChI: InChI=1S/C12H19N3O3S2/c1-3-4-10-11(19-14-13-10)12(16)15-7-5-9(6-8-15)20(2,17)18/h9H,3-8H2,1-2H3
SMILES: CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C
Molecular Formula: C12H19N3O3S2
Molecular Weight: 317.42

(4-(Methylsulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

CAS No.: 1448134-46-0

Cat. No.: VC6134472

Molecular Formula: C12H19N3O3S2

Molecular Weight: 317.42

* For research use only. Not for human or veterinary use.

(4-(Methylsulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone - 1448134-46-0

Specification

CAS No. 1448134-46-0
Molecular Formula C12H19N3O3S2
Molecular Weight 317.42
IUPAC Name (4-methylsulfonylpiperidin-1-yl)-(4-propylthiadiazol-5-yl)methanone
Standard InChI InChI=1S/C12H19N3O3S2/c1-3-4-10-11(19-14-13-10)12(16)15-7-5-9(6-8-15)20(2,17)18/h9H,3-8H2,1-2H3
Standard InChI Key REGYTBQLYMAOMA-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C

Introduction

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, (4-methylsulfonylpiperidin-1-yl)-(4-propylthiadiazol-5-yl)methanone, reflects its dual-ring structure . The piperidine ring at position 1 features a methylsulfonyl group at carbon 4, while the thiadiazole ring at position 5 carries a propyl substituent. Alternative synonyms include 4-methanesulfonyl-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine and AKOS024558146, though these are less commonly used .

The SMILES notation CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C\text{CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C} provides a linear representation of its topology, highlighting the ketone bridge connecting the piperidine and thiadiazole rings . The InChIKey REGYTBQLYMAOMA-UHFFFAOYSA-N\text{REGYTBQLYMAOMA-UHFFFAOYSA-N} serves as a unique identifier for database searches .

Structural and Electronic Characteristics

Molecular Architecture

The molecule comprises two distinct heterocyclic systems:

  • Piperidine Ring: A six-membered saturated ring with a methylsulfonyl (-SO2_2CH3_3) group at carbon 4. The sulfonyl group introduces strong electron-withdrawing effects, polarizing the ring and enhancing its potential for hydrogen bonding .

  • 1,2,3-Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The propyl chain at carbon 4 increases hydrophobicity, while the sulfur atom contributes to π-electron delocalization .

The ketone bridge (C=O\text{C=O}) between the two rings creates a planar region, potentially facilitating π-stacking interactions with biological targets.

Computed Physicochemical Properties

Table 1 summarizes key properties derived from PubChem’s computational algorithms :

PropertyValue
XLogP3-AA1.4
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Topological Polar Surface Area117 Ų
Rotatable Bonds4

The XLogP3-AA value of 1.4 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The absence of hydrogen bond donors and six acceptors indicates potential for forming intermolecular interactions, critical for ligand-receptor binding .

Synthesis and Reactivity

Hypothetical Synthetic Routes

While explicit synthesis protocols are unavailable in public databases, the structure suggests plausible pathways:

  • Piperidine Sulfonylation: 4-Hydroxypiperidine could undergo sulfonylation with methanesulfonyl chloride, followed by protection of the amine.

  • Thiadiazole Formation: Propyl-substituted thiadiazoles are typically synthesized via cyclization of thiosemicarbazides under acidic conditions.

  • Coupling Reaction: A Friedel-Crafts acylation or nucleophilic acyl substitution might connect the sulfonylated piperidine to the thiadiazole carbonyl group.

Reactivity Profile

  • Electrophilic Sites: The ketone carbonyl and sulfonyl groups are susceptible to nucleophilic attack.

  • Aromatic Electrophilic Substitution: The thiadiazole ring may undergo nitration or halogenation at electron-deficient positions.

  • Reduction Potential: The sulfonyl group is resistant to reduction, but the ketone could be reduced to a secondary alcohol using NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4 .

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